molecular formula C28H31N5O2 B2452972 1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1111421-57-8

1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide

Cat. No. B2452972
M. Wt: 469.589
InChI Key: SWZKGRSKNPYKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups including an ethoxyphenyl group, a pyrazolo[1,5-a]pyrazin-4-yl group, and a piperidine-4-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The ethoxyphenyl group is attached to the pyrazolo[1,5-a]pyrazin-4-yl core, which is further connected to the piperidine-4-carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. For example, it is likely to have a high molecular weight and may exhibit significant polarity due to the presence of multiple heteroatoms .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of novel pyrazole and pyrazolopyrimidine derivatives due to their potential biological activities. For example, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their transformation into pyrazolo[1,5-a]pyrimidine derivatives have been detailed, with structures established based on elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014). These methodologies offer insight into the synthetic routes that could be explored for the compound .

Biological Activity

Several studies have evaluated the cytotoxic and antimicrobial activities of pyrazolopyrimidine derivatives, highlighting their potential as therapeutic agents. The synthesized compounds showed varying degrees of in vitro cytotoxic activity against cancer cell lines, suggesting their applicability in developing anticancer therapies (Hassan, Hafez, & Osman, 2015). Additionally, pyrazolo[1,5-a]pyridines have been synthesized and assessed for their receptor binding affinity, offering a potential pathway for developing novel ligands for dopamine receptors (Guca, 2014).

Antimicrobial and Anticancer Properties

Compounds with a pyrazolopyrimidine core have been synthesized and tested for their antimicrobial and anticancer properties. This research indicates the potential of such compounds in treating various diseases and conditions, which could extend to the specific compound if similar structural activity relationships hold (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O2/c1-3-35-24-10-8-22(9-11-24)25-18-26-27(29-14-17-33(26)31-25)32-15-12-23(13-16-32)28(34)30-19-21-6-4-20(2)5-7-21/h4-11,14,17-18,23H,3,12-13,15-16,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZKGRSKNPYKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide

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